![molecular formula C11H16N6 B1446113 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7](/img/structure/B1446113.png)
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This compound exhibits excellent kinase inhibitory activities . Molecular docking and molecular dynamics simulation indicated that this compound could bind to c-Met and VEGFR-2 protein .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects multiple biochemical pathways. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot . It also inhibits the growth of cells by inhibiting the expression of c-Met and VEGFR-2 .
Pharmacokinetics
The compound’s hemolytic toxicity was found to be low , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of imidates and hydrazides, which undergo cyclization with esters of fluorinated acids or activated carbonyl compounds .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using commercially available and cost-effective reagents. The process involves multigram synthesis starting from non-expensive reagents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of triazolo-pyrazines exhibit antidepressant-like effects in animal models. The presence of the piperazine group is thought to enhance binding affinity to serotonin receptors, which are critical targets in depression treatment.
Anticancer Properties
Research has shown that compounds similar to 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Study 1: Antidepressant Activity Assessment
A study published in Neurobiology of Disease evaluated the antidepressant effects of triazolo-pyrazine derivatives in mice. The results indicated that these compounds significantly reduced depressive-like behavior compared to controls, suggesting potential for further development as antidepressants .
Case Study 2: Anticancer Effects on Breast Cancer Cells
In vitro studies conducted on MCF-7 breast cancer cells showed that this compound induced apoptosis and inhibited cell growth at micromolar concentrations. This highlights its potential as a lead compound for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
Triazolopyrazine Derivatives: Other derivatives in this class include 5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines, which are also studied for their medicinal properties.
Uniqueness
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy . Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives with potential therapeutic applications.
Biological Activity
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolopyrazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its effects on various biochemical pathways. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H16N6
- CAS Number : 1955515-15-7
- Molecular Weight : 232.29 g/mol
The structure features a piperazine ring attached to a triazolopyrazine core, which is critical for its biological activity.
Target Kinases
The primary targets of this compound include:
- c-Met Kinase : A receptor tyrosine kinase involved in cell proliferation and survival.
- VEGFR-2 Kinase : A key player in angiogenesis.
Mode of Action
The compound inhibits the activities of c-Met and VEGFR-2 kinases, leading to the disruption of signaling pathways that promote tumor growth and vascularization. This inhibition was confirmed through Western blot analyses demonstrating reduced phosphorylation levels in treated cell lines.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 5.2 |
MCF-7 | 6.8 |
HeLa | 4.9 |
These values suggest that the compound effectively inhibits cancer cell growth at low concentrations.
Antibacterial and Antifungal Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Furthermore, some derivatives have demonstrated antifungal activity against common pathogens such as Candida albicans.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on non-small cell lung cancer (NSCLC) cells revealed that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry to assess changes in cell cycle distribution and apoptosis markers.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was correlated with decreased levels of c-Met and VEGFR signaling pathways.
Pharmacokinetics
The pharmacokinetic profile indicates low hemolytic toxicity, making it a favorable candidate for further development. The compound shows good solubility in aqueous solutions, which is essential for bioavailability.
Properties
IUPAC Name |
3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOKSASWVIGQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.